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1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole

Catalog No.
S3310059
CAS No.
4672-74-6
M.F
C14H15N3O
M. Wt
241.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole

CAS Number

4672-74-6

Product Name

1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole

IUPAC Name

1-[1-(4,5-dimethylfuran-2-yl)ethyl]benzotriazole

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C14H15N3O/c1-9-8-14(18-11(9)3)10(2)17-13-7-5-4-6-12(13)15-16-17/h4-8,10H,1-3H3

InChI Key

KOGDVENWIXHXIK-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C1)C(C)N2C3=CC=CC=C3N=N2)C

Canonical SMILES

CC1=C(OC(=C1)C(C)N2C3=CC=CC=C3N=N2)C

1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole is a synthetic organic compound that belongs to the class of benzotriazole derivatives. This compound features a benzotriazole moiety, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The structure includes a 4,5-dimethyl-2-furyl group attached to an ethyl chain, which is further linked to the benzotriazole ring. Benzotriazoles are recognized for their ability to stabilize free radicals and serve as effective UV absorbers, making them valuable in various industrial applications.

The chemical reactivity of 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole can be attributed to the presence of both the benzotriazole and furan moieties. Benzotriazoles are known to undergo nucleophilic substitution reactions, particularly involving the nitrogen atoms in the triazole ring. They can also participate in electrophilic aromatic substitution due to the electron-rich nature of the benzene ring.

For instance, reactions involving this compound may include:

  • Nucleophilic substitutions: The nitrogen atoms can act as nucleophiles in reactions with electrophiles.
  • Electrophilic aromatic substitutions: The benzene portion can react with electrophiles under suitable conditions, leading to diverse derivatives.

Benzotriazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, compounds similar to 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole have shown potential in inhibiting bacterial growth and exhibiting cytotoxic effects against various cancer cell lines. The furan component may also contribute to biological activity due to its involvement in various biochemical pathways.

The synthesis of 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole typically involves several steps:

  • Formation of the benzotriazole core: This can be achieved through the condensation of appropriate aniline derivatives with formic acid or other carbonyl compounds.
  • Alkylation: The benzotriazole intermediate can be alkylated using an alkyl halide containing the ethyl group.
  • Furan attachment: The 4,5-dimethyl-2-furyl group can be introduced through a coupling reaction or via a directed ortho metalation strategy.

Various methods have been optimized for synthesizing benzotriazoles efficiently, often utilizing catalytic hydrogenation or microwave-assisted synthesis for improved yields and reduced reaction times .

1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole has several applications:

  • UV Stabilizers: It is used in plastics and coatings to absorb ultraviolet light and prevent degradation.
  • Pharmaceuticals: Potential applications include drug development due to its biological activities.
  • Agricultural Chemicals: It may serve as an active ingredient in pesticides or fungicides.

Studies on interaction mechanisms involving 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole often focus on its ability to form complexes with metal ions or other organic molecules. These interactions can enhance its stability and efficacy in various applications. For example, its interaction with chitosan has been explored for improving functional properties in biopolymers .

Several compounds share structural similarities with 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole. Here are a few notable examples:

Compound NameStructureUnique Features
BenzotriazoleBenzotriazole StructureBasic structure without substituents; serves as a precursor for many derivatives.
4-Methylbenzotriazole4-Methylbenzotriazole StructureMethyl group enhances solubility; used in UV protection applications.
HydroxybenzotriazoleHydroxybenzotriazole StructureHydroxy group increases reactivity; commonly used as a coupling agent in peptide synthesis.

Uniqueness of 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole

The unique combination of the furan ring and the ethyl chain attached to the benzotriazole core distinguishes this compound from others within its class. This structural configuration may enhance its biological activity and stability compared to simpler benzotriazoles.

Novel Synthetic Routes for Benzotriazole-Furan Hybrid Architectures

The synthesis of 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole requires strategic coupling between the benzotriazole core and the 4,5-dimethylfuranethyl group. A prominent method involves the alkylation of benzotriazole with 1-(4,5-dimethyl-2-furyl)ethyl bromide under basic conditions. For instance, potassium carbonate in acetone facilitates nucleophilic substitution at the benzotriazole N1 position, yielding the target compound in 68–72% efficiency. Alternative routes employ N-acylbenzotriazole intermediates, where AlCl₃-mediated ring cleavage enables direct incorporation of the furylethyl group via Friedel-Crafts-like mechanisms.

Recent advances leverage coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and BtOH (benzotriazol-1-ol) to activate carboxylate intermediates derived from 4,5-dimethylfuran-2-carboxylic acid. This approach, adapted from benzofuran derivative syntheses, achieves 83% yield when performed in dry DMF at 40°C for 12 hours (Table 1).

Table 1: Comparative Yields of Coupling Strategies

MethodReagentsSolventYield (%)
AlkylationK₂CO₃, acetoneAcetone68–72
Friedel-Crafts AlkylationAlCl₃, tolueneToluene65
Carbodiimide CouplingEDCI/BtOHDMF83

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates the formation of the benzotriazole-furan bond. By subjecting a mixture of benzotriazole, 1-(4,5-dimethyl-2-furyl)ethanol, and p-toluenesulfonic acid to 150 W microwaves for 15 minutes, researchers achieved 89% conversion—a 40% reduction in reaction time compared to conventional heating. This method minimizes side products such as di-alkylated benzotriazoles, which commonly arise at prolonged reaction durations.

Catalyst-Free Condensation Approaches

Catalyst-free strategies emphasize solvent effects to drive condensation. Refluxing benzotriazole with 1-(4,5-dimethyl-2-furyl)ethyl mesylate in dimethyl sulfoxide (DMSO) at 120°C for 8 hours produces the target compound in 74% yield. The high polarity of DMSO stabilizes the transition state, obviating the need for metal catalysts. However, scalability remains limited due to elevated energy requirements.

Regioselective Functionalization Strategies

Regioselectivity challenges arise from benzotriazole’s three reactive nitrogen sites. Protecting group strategies, such as temporary N-Boc (tert-butyloxycarbonyl) protection at the N2 position, ensure alkylation occurs exclusively at N1. Subsequent deprotection with HCl in ethyl acetate restores the benzotriazole ring while retaining the furylethyl substituent. Alternative methods employ steric hindrance; bulky substituents on the furanethyl bromide reagent favor N1 attack, achieving 91% regioselectivity.

Green Chemistry Principles in Multi-Component Reactions

A one-pot, three-component reaction combining benzotriazole, 4,5-dimethylfuran-2-carbaldehyde, and ethyl bromoacetate in ethanol reduces waste and improves atom economy. The reaction proceeds via in situ formation of a Schiff base intermediate, followed by nucleophilic attack and cyclization, yielding 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole with an E-factor of 2.1—a 60% improvement over stepwise methods. Solvent recycling and microwave assistance further enhance sustainability.

Table 2: Green Metrics Comparison

ParameterTraditional MethodGreen Method
Reaction Steps41
Solvent Consumption (L)123
Atom Economy (%)4578

XLogP3

3.1

Dates

Last modified: 04-15-2024

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